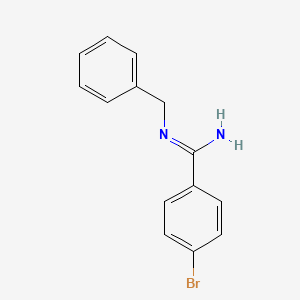
Doramectin, epi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doramectin, epi-: is an isomer of doramectin, a macrocyclic lactone belonging to the avermectin family. It is a degradation product formed by the reversible base-catalyzed isomerization of doramectin . Doramectin itself is a broad-spectrum antiparasitic agent used primarily in veterinary medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Doramectin and its related compounds are typically produced through the fermentation of Streptomyces avermitilis, a soil-dwelling actinomycete . The production involves feeding cyclohexanecarboxylic acid to S. avermitilis mutants, which results in the formation of doramectin . The isomerization to epi-doramectin occurs under basic conditions .
Industrial Production Methods: Industrial production of doramectin involves optimizing the fermentation conditions of S. avermitilis to maximize yield. This includes the termination of competing polyketide biosynthetic pathways and overexpression of CoA ligase to provide precursors for polyketide biosynthesis .
Análisis De Reacciones Químicas
Types of Reactions: Doramectin and its isomers, including epi-doramectin, undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, reaction with alkali produces 2-epi and ∆2,3 isomers .
Common Reagents and Conditions: Common reagents used in these reactions include methanol for dissolving doramectin samples and acetonitrile-water mixtures for chromatographic separation . Basic conditions are used for the isomerization to epi-doramectin .
Major Products: The major products formed from these reactions include various isomers and degradation products of doramectin, such as doramectin aglycone and doramectin monosaccharide .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, doramectin and its isomers are used as model compounds to study the behavior of macrocyclic lactones under different conditions .
Biology: In biology, these compounds are used to study the effects of antiparasitic agents on various organisms, including their neurotoxic effects on parasites .
Medicine: In medicine, doramectin is used as a veterinary drug to treat parasitic infections in livestock . Epi-doramectin, being a degradation product, is primarily used in research to understand the stability and degradation pathways of doramectin .
Industry: In the industry, doramectin is produced on a large scale for use in veterinary medicine. The production process is continuously optimized to increase yield and reduce costs .
Mecanismo De Acción
Doramectin exerts its effects by potentiating glutamate-gated chloride ion channels in parasites, leading to increased permeability of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . Epi-doramectin, being a degradation product, shares a similar mechanism of action but is primarily studied for its stability and degradation properties .
Comparación Con Compuestos Similares
Ivermectin: Another avermectin derivative used as an antiparasitic agent.
Abamectin: A naturally occurring avermectin used in veterinary medicine.
Eprinomectin: A semisynthetic avermectin developed for topical use in cattle.
Selamectin: A semisynthetic monosaccharide oxime derivative of doramectin used for parasite control in dogs and cats.
Uniqueness: Epi-doramectin is unique in that it is a degradation product formed under basic conditions, providing insights into the stability and degradation pathways of doramectin . Its study helps in understanding the long-term stability and efficacy of doramectin in various formulations.
Propiedades
Fórmula molecular |
C50H74O14 |
|---|---|
Peso molecular |
899.1 g/mol |
Nombre IUPAC |
(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
Clave InChI |
QLFZZSKTJWDQOS-QBFYVVCKSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |
SMILES canónico |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


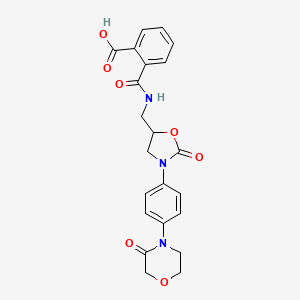
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
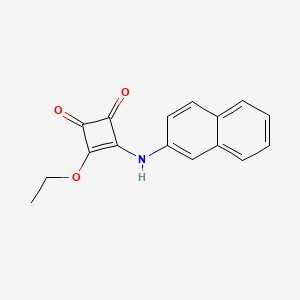
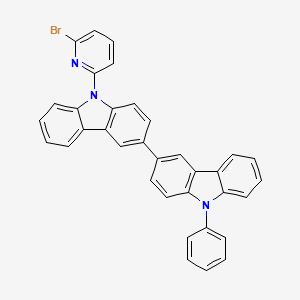
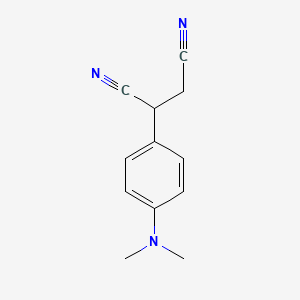
![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
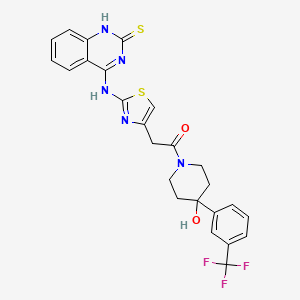
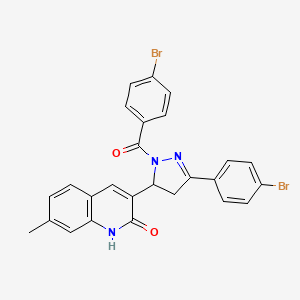
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)
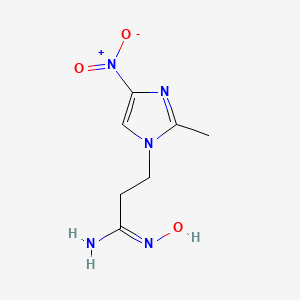

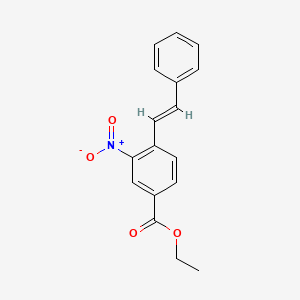
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)
